molecular formula I6Si2 B14719923 Hexaiododisilane CAS No. 13510-43-5

Hexaiododisilane

Cat. No.: B14719923
CAS No.: 13510-43-5
M. Wt: 817.60 g/mol
InChI Key: CIEKVFFSPFYSHN-UHFFFAOYSA-N
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Description

Hexaiododisilane (Si₂I₆) is a halosilane compound featuring a disilane backbone (Si–Si bond) with six iodine substituents. It is synthesized via the dephenylation of hexaphenyldisilane using acetyl iodide in the presence of aluminum iodide, followed by sublimation for purification . The molecule adopts a staggered conformation in its crystalline form, with a trigonal crystal structure (site symmetry 3̄) . Notably, Si₂I₆ exhibits polymorphism; an orthorhombic polymorph was previously reported by Jansen and Friede in 1996 . Its reactivity, particularly in silicon-silicon bond cleavage reactions with organometallic reagents (e.g., diethylzinc), has been historically significant in organosilicon chemistry .

Properties

CAS No.

13510-43-5

Molecular Formula

I6Si2

Molecular Weight

817.60 g/mol

IUPAC Name

triiodo(triiodosilyl)silane

InChI

InChI=1S/I6Si2/c1-7(2,3)8(4,5)6

InChI Key

CIEKVFFSPFYSHN-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si](I)(I)I)(I)(I)I

Origin of Product

United States

Preparation Methods

Hexaiododisilane can be synthesized through the dephenylation of hexaphenyldisilane using acetyl iodide in the presence of an aluminum halide. The reaction typically involves the following steps :

    Dephenylation Reaction: Hexaphenyldisilane is reacted with acetyl iodide in the presence of aluminum iodide.

    Purification: The resulting product is purified via sublimation to obtain pure this compound.

The reaction conditions generally require a controlled environment to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Hexaiododisilane undergoes various types of chemical reactions, including:

    Reduction: this compound can be reduced to disilane (Si₂H₆) using reducing agents.

    Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which hexaiododisilane exerts its effects involves the cleavage of the Si-I bonds and the subsequent formation of Si-Si bonds. This process is facilitated by the presence of reducing agents or other reactive species that can interact with the iodine atoms. The molecular targets and pathways involved in these reactions are primarily related to the silicon and iodine atoms in the compound.

Comparison with Similar Compounds

Hexabromodisilane (Si₂Br₆)

Structural Differences :

Property Si₂I₆ Si₂Br₆
Crystal Symmetry Trigonal (3̄) Monoclinic (2/m)
Si–X Bond Length ~2.50–2.55 Å (I) ~2.20–2.25 Å (Br)
Molecular Conformation Staggered Staggered

The larger atomic radius of iodine (1.98 Å vs. bromine: 1.85 Å) results in distinct crystal packing, preventing isomorphism between Si₂I₆ and Si₂Br₆ .

Reactivity :

  • Both compounds undergo Si–Si bond cleavage with organometallic reagents, but iodine’s weaker Si–I bond (vs. Si–Br) may render Si₂I₆ more reactive. For example, hexaiododisilane reacts with diethylzinc to form tetraethylsilane and hexaethyldisilane, a reaction pivotal in early organosilicon synthesis .

Hexamethyldisilane (C₆H₁₈Si₂)

Structural and Functional Contrasts :

Property Si₂I₆ C₆H₁₈Si₂
Molecular Formula Si₂I₆ C₆H₁₈Si₂
Molecular Weight 817.81 g/mol 146.38 g/mol
Bond Type Inorganic (Si–I) Organosilicon (Si–C)
Reactivity High (labile iodide) Low (stable methyl)

Hexamethyldisilane, a volatile organosilicon compound, is chemically inert compared to Si₂I₆ due to the stability of Si–C bonds. It is primarily used as a precursor in silicon thin-film deposition and organic synthesis .

Other Related Compounds

Hexachlorodisilane (Si₂Cl₆) :

  • Smaller halide (Cl) results in shorter Si–Cl bonds (~2.02 Å) and higher reactivity than Si₂Br₆ or Si₂I₆.
  • Limited data in provided evidence, but inferred trends suggest structural and reactivity differences analogous to the bromide/iodide comparison.

Hexaphenyldisilane (C₃₆H₃₀Si₂) :

  • Parent compound for synthesizing Si₂I₆. The phenyl groups stabilize the Si–Si bond, requiring harsh conditions (e.g., acetyl halides) for dephenylation .

Research Findings and Implications

Crystal Engineering : The lack of isomorphism between Si₂I₆ and Si₂Br₆ underscores the role of halide size in dictating crystal symmetry and packing efficiency .

Reactivity Trends : Iodide’s polarizability and weaker bond strength make Si₂I₆ more reactive in bond-cleavage reactions compared to bromide or methyl-substituted analogs .

Applications in Synthesis: Si₂I₆’s reactivity positions it as a key intermediate in organosilicon chemistry, whereas hexamethyldisilane’s stability suits industrial applications .

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